molecular formula C18H24ClN B14005980 Ethylamine, 1,2-diphenyl-N-isobutyl-, hydrochloride CAS No. 6267-58-9

Ethylamine, 1,2-diphenyl-N-isobutyl-, hydrochloride

Katalognummer: B14005980
CAS-Nummer: 6267-58-9
Molekulargewicht: 289.8 g/mol
InChI-Schlüssel: CZAKAQVNECRGHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethylamine, 1,2-diphenyl-N-isobutyl-, hydrochloride is a chemical compound with the molecular formula C18H24ClN and a molecular weight of 289.8429 g/mol . This compound is known for its unique structure, which includes an ethylamine group attached to a 1,2-diphenyl-N-isobutyl moiety, and is commonly used in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethylamine, 1,2-diphenyl-N-isobutyl-, hydrochloride typically involves the reaction of ethylamine with 1,2-diphenyl-N-isobutyl chloride under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants and solvents, followed by purification steps such as crystallization or distillation to isolate the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Ethylamine, 1,2-diphenyl-N-isobutyl-, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines .

Wissenschaftliche Forschungsanwendungen

Ethylamine, 1,2-diphenyl-N-isobutyl-, hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems and as a precursor for biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of Ethylamine, 1,2-diphenyl-N-isobutyl-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethylamine, 1,2-diphenyl-N-isobutyl-, hydrochloride is unique due to its complex structure, which includes both ethylamine and 1,2-diphenyl-N-isobutyl groups. This complexity allows it to participate in a wider range of chemical reactions and makes it suitable for diverse applications in research and industry .

Eigenschaften

CAS-Nummer

6267-58-9

Molekularformel

C18H24ClN

Molekulargewicht

289.8 g/mol

IUPAC-Name

N-(1,2-diphenylethyl)-2-methylpropan-1-amine;hydrochloride

InChI

InChI=1S/C18H23N.ClH/c1-15(2)14-19-18(17-11-7-4-8-12-17)13-16-9-5-3-6-10-16;/h3-12,15,18-19H,13-14H2,1-2H3;1H

InChI-Schlüssel

CZAKAQVNECRGHA-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CNC(CC1=CC=CC=C1)C2=CC=CC=C2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.